Nicotinamide riboside Nicotinamide riboside N-ribosylnicotinamide is a pyridine nucleoside consisting of nicotinamide with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a mouse metabolite and a geroprotector. It is a N-glycosylnicotinamide and a pyridine nucleoside.
Nicotinamide riboside is under investigation in clinical trial NCT03432871 (Nicotinamide Riboside and Mitochondrial Biogenesis).
Nicotinamide riboside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nicotinamide riboside is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
Nicotinamide Riboside is an orally available form of vitamin B3 and precursor of nicotinamide adenine dinucleotide (NAD+) with potential use in the treatment of chemotherapy induced peripheral neuropathy (CIPN). Upon oral administration, nicotinamide riboside (NR) is converted to nicotinamide mononucleotide by the NR kinases, nicotinamide riboside kinase 1 (NRK 1) and nicotinamide riboside kinase 2 (NRK 2), to which a second adenine is transferred by nicotinamide mononucleotide adenylyl transferase to generate NAD+. NAD+, an essential redox coenzyme, may offer protective effects against axonal injury from both mechanical and neurotoxic injury, and maintenance of NAD+ may be protective in mitochondrial disease. NR may help elevate and maintain NAD+ levels, which may ameliorate potential mechanisms implicated in the development of CIPN including mitochondrial dysfunction and peripheral nerve degeneration.
Nicotinamide riboside is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 1341-23-7
VCID: VC20939014
InChI: InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Molecular Formula: C11H15N2O5+
Molecular Weight: 255.25 g/mol

Nicotinamide riboside

CAS No.: 1341-23-7

Cat. No.: VC20939014

Molecular Formula: C11H15N2O5+

Molecular Weight: 255.25 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

Nicotinamide riboside - 1341-23-7

Specification

Description N-ribosylnicotinamide is a pyridine nucleoside consisting of nicotinamide with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a mouse metabolite and a geroprotector. It is a N-glycosylnicotinamide and a pyridine nucleoside.
Nicotinamide riboside is under investigation in clinical trial NCT03432871 (Nicotinamide Riboside and Mitochondrial Biogenesis).
Nicotinamide riboside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nicotinamide riboside is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
Nicotinamide Riboside is an orally available form of vitamin B3 and precursor of nicotinamide adenine dinucleotide (NAD+) with potential use in the treatment of chemotherapy induced peripheral neuropathy (CIPN). Upon oral administration, nicotinamide riboside (NR) is converted to nicotinamide mononucleotide by the NR kinases, nicotinamide riboside kinase 1 (NRK 1) and nicotinamide riboside kinase 2 (NRK 2), to which a second adenine is transferred by nicotinamide mononucleotide adenylyl transferase to generate NAD+. NAD+, an essential redox coenzyme, may offer protective effects against axonal injury from both mechanical and neurotoxic injury, and maintenance of NAD+ may be protective in mitochondrial disease. NR may help elevate and maintain NAD+ levels, which may ameliorate potential mechanisms implicated in the development of CIPN including mitochondrial dysfunction and peripheral nerve degeneration.
Nicotinamide riboside is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 1341-23-7
Molecular Formula C11H15N2O5+
Molecular Weight 255.25 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide
Standard InChI InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1
Standard InChI Key JLEBZPBDRKPWTD-TURQNECASA-O
Isomeric SMILES C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Appearance Red solid or liquid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator